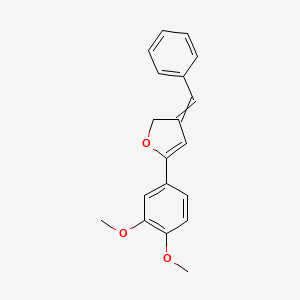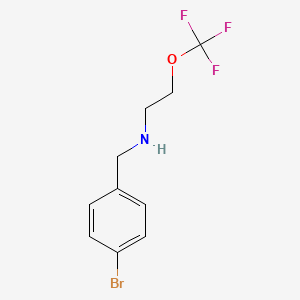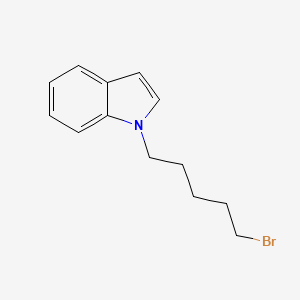
1-(5-Bromopentyl)-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-ブロモペンチル)-1H-インドールは、複素環式芳香族有機化合物であるインドール類に属する有機化合物です。この化合物は、インドール環の窒素原子に結合したペンチル鎖の第5炭素にブロム原子が結合していることを特徴としています。インドールは、その幅広い生物活性で知られており、医薬品やその他の生物活性分子の合成における構成要素として頻繁に使用されます。
準備方法
合成経路と反応条件: 1-(5-ブロモペンチル)-1H-インドールの合成は、通常、インドールを1,5-ジブロモペンタンでアルキル化することにより行われます。反応は通常、インドールを脱プロトン化して求核性を高める、炭酸カリウムや水素化ナトリウムなどの塩基の存在下で行われます。 反応は、反応を完全に完了させるために、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの溶媒中で還流条件下で行われます .
工業生産方法: 工業規模では、1-(5-ブロモペンチル)-1H-インドールの製造は、同様の合成経路に従いますが、大規模操作のために最適化されています。これには、反応効率と収率を高めるための連続フロー反応器の使用が含まれます。 反応条件は、副生成物を最小限に抑え、最終生成物の高純度を確保するために慎重に制御されます .
化学反応の分析
反応の種類: 1-(5-ブロモペンチル)-1H-インドールは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: ブロム原子は、アミン、チオール、またはアルコキシドなどの他の求核剤と置換することができます。
酸化反応: インドール環は酸化されてインドール-2,3-ジオン誘導体を形成することができます。
還元反応: 化合物は、ブロム原子を除去することで、1-(5-ペンチル)-1H-インドールを形成することができます。
一般的な試薬と条件:
置換: DMFまたはDMSOなどの極性非プロトン性溶媒中のアジ化ナトリウムまたはチオラートカリウムなどの求核剤。
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤、または炭素担持パラジウム(Pd / C)を用いた触媒的水素化。
主要な生成物:
置換: 1-(5-アジドペンチル)-1H-インドールまたは1-(5-チオペンチル)-1H-インドールの形成。
酸化: インドール-2,3-ジオン誘導体の形成。
科学研究への応用
1-(5-ブロモペンチル)-1H-インドールは、科学研究にいくつかの応用があります。
化学: より複雑なインドール誘導体の合成における構成要素として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 特に新規治療薬の設計における薬物開発における潜在的な用途について調査されています。
科学的研究の応用
1-(5-Bromopentyl)-1h-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
1-(5-ブロモペンチル)-1H-インドールの作用機序は、主に生物学的標的との相互作用に依存します。化合物は、さまざまな酵素や受容体と相互作用することができ、その活性を調節します。たとえば、特定の酵素の活性部位に結合することにより、基質の結合とそれに続く触媒活性を阻害する阻害剤として作用する可能性があります。 ブロム原子はハロゲン結合にも関与する可能性があり、これは化合物の結合親和性と特異性に影響を与える可能性があります .
類似の化合物:
1-(5-クロロペンチル)-1H-インドール: ブロムではなく塩素原子が含まれる同様の構造。
1-(5-フルオロペンチル)-1H-インドール: ブロムではなくフッ素原子が含まれます。
1-(5-ヨードペンチル)-1H-インドール: ブロムではなくヨウ素原子が含まれます。
独自性: 1-(5-ブロモペンチル)-1H-インドールは、その反応性と生物活性に影響を与える可能性のあるブロム原子の存在のために、ユニークです。ブロムは塩素やフッ素よりも大きく、分極しやすいため、化合物の生物学的標的との相互作用に影響を与える可能性があります。 さらに、ブロム原子は、他のハロゲンでは不可能な特定のハロゲン結合相互作用に関与する可能性があります .
類似化合物との比較
1-(5-Chloropentyl)-1h-indole: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropentyl)-1h-indole: Contains a fluorine atom instead of bromine.
1-(5-Iodopentyl)-1h-indole: Contains an iodine atom instead of bromine.
Uniqueness: 1-(5-Bromopentyl)-1h-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can participate in specific halogen bonding interactions that are not possible with other halogens .
特性
分子式 |
C13H16BrN |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
1-(5-bromopentyl)indole |
InChI |
InChI=1S/C13H16BrN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |
InChIキー |
BWPIYSDFLPTJPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


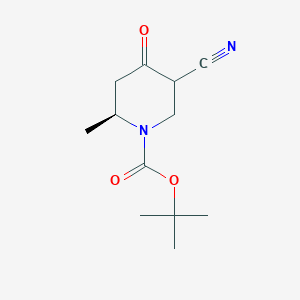
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
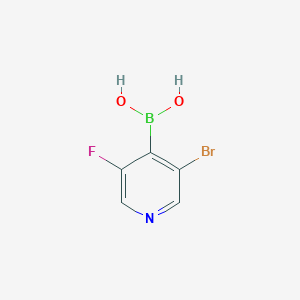
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
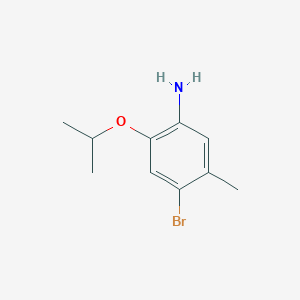


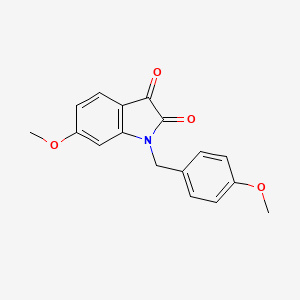

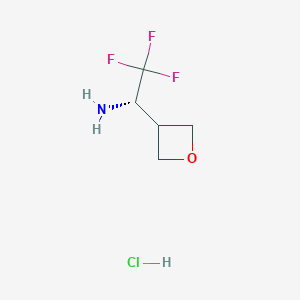
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
